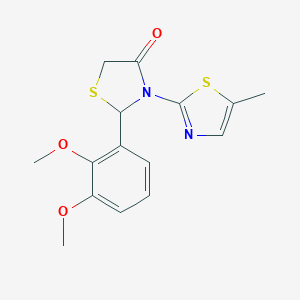

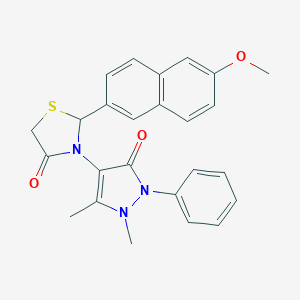

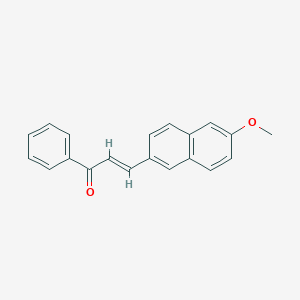

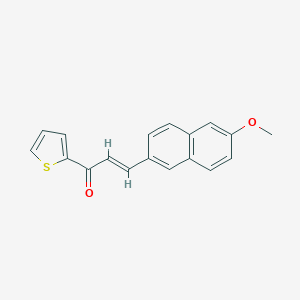

![molecular formula C23H37NO3S B494240 Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate CAS No. 331461-38-2](/img/structure/B494240.png)

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is a complex organic compound. It likely contains an ethyl benzoate core, which is a common component in many organic compounds . The “dodecylsulfanylacetyl” and “amino” parts suggest the presence of a long-chain alkyl group, a sulfur atom, an acetyl group, and an amino group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of the long-chain dodecyl group and the various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. For example, the presence of the amino group could make it a potential candidate for reactions involving amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact molecular structure .Scientific Research Applications

Supramolecular Chemistry and Material Science

Research on substituted benzoates, such as those involving pyrazolylbenzoates, demonstrates the importance of these compounds in supramolecular chemistry. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. These structures exhibit diverse dimensionalities, from chains to three-dimensional frameworks, indicating potential applications in material science, particularly in the design of novel molecular architectures and nanomaterials (Portilla et al., 2007).

Optical and Nonlinear Properties

Derivatives of Ethyl 4-amino benzoate have been explored for their optical and nonlinear properties. For example, Schiff base compounds derived from ethyl-4-amino benzoate have shown potential in optical limiting applications, with specific derivatives exhibiting significant optical limiting thresholds. This highlights the relevance of such compounds in developing optical materials and devices that can be used for protective and regulatory applications in various optical systems (Abdullmajed et al., 2021).

Pharmaceutical Research

In pharmaceutical research, certain benzoyl derivatives have been characterized as potential therapeutic agents. For example, Ethyl 4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been studied for its potent and selective agonist activity on specific adrenoceptors, indicating potential applications in treating preterm labor (Croci et al., 2007).

Pesticide and Hormone Research

The study of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent in insects illustrates the application of benzoate derivatives in developing novel pest control strategies. Such compounds can induce precocious metamorphosis in pests, offering a potential pathway for controlling pest populations in agriculture (Ishiguro et al., 2003).

Synthesis and Industrial Applications

On the synthesis front, research into optimizing the synthesis technology for related compounds underscores the importance of these chemicals in industrial applications. For example, the development of efficient synthesis methods for benzoyl derivatives can lead to advancements in the production of pharmaceuticals and other chemical products, highlighting the broader relevance of Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate in scientific and industrial research (Qiao-yun, 2012).

Mechanism of Action

Target of Action

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . They primarily target the sodium ion (Na+) channels on nerve membranes . By binding to these channels, they reduce the passage of sodium ions, which in turn blocks the conduction of nerve impulses .

Mode of Action

This compound interacts with its targets, the sodium ion channels, by binding to specific parts of the channel . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .

Result of Action

The primary result of the action of Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the local area where it is applied . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3S/c1-3-5-6-7-8-9-10-11-12-13-18-28-19-22(25)24-21-16-14-20(15-17-21)23(26)27-4-2/h14-17H,3-13,18-19H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKXCQXLFMQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)NC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.